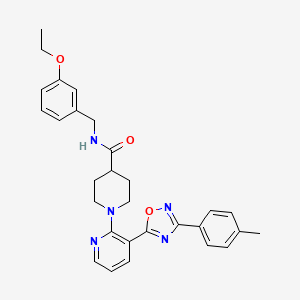

![molecular formula C12H11F3N2O3 B2732300 Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate CAS No. 2230807-54-0](/img/structure/B2732300.png)

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

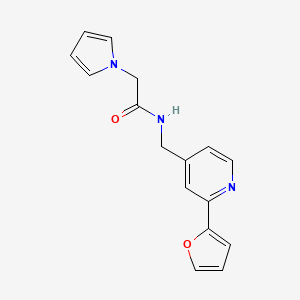

Spiro[azetidine-3,3’-indolin]-2’-one 2,2,2-trifluoroacetate is a complex organic compound that incorporates the azetidine and the indoline motifs . Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds .

Synthesis Analysis

The synthesis of spiro[azetidine-indolines] has been achieved through various methods. One approach involves the Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method has been used to synthesize a series of [azetidine-2,3′-indoline]-2′,4-diones .Molecular Structure Analysis

The molecular structure of spiro[azetidine-indolines] is characterized by the presence of a spiro ring fused at the C3 position of the indoline core . The properties of these compounds can be tuned via even insignificant changes in the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro[azetidine-indolines] include the Staudinger ketene–imine cycloaddition . This reaction involves the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .科学的研究の応用

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of spiro [azetidine-3,3’-indoline]-2,2’-diones . The process involves a copper (I)-catalyzed asymmetric Kinugasa/C−C coupling cascade reaction of N-(2-iodo-aryl)-propiolamides with nitrones . This provides a straightforward access to densely functionalized chiral spiro [azetidine-3,3’-indoline]-2,2’-diones in good yields and with high enantioselectivity .

Bioactive Compounds

Spiro [azetidine-indolines] are important scaffolds in diverse bioactive compounds . They are found in a wide range of natural products and pharmaceuticals that exhibit important biological activities .

Pharmaceutical Ingredients

The compound is used in the construction of important pharmaceutical ingredients . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Antibiotics

The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Synthesis of Amino Acids, Alkaloids and Toxoids

β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

One-Pot Synthesis

The compound is used in the one-pot synthesis of new spiro-fused indoles . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .

特性

IUPAC Name |

spiro[1H-indole-3,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.C2HF3O2/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;3-2(4,5)1(6)7/h1-4,11H,5-6H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIBXOBQQBABSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

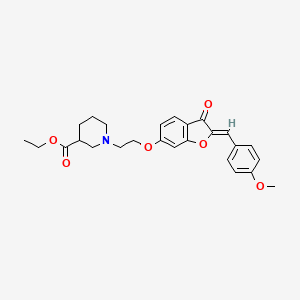

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

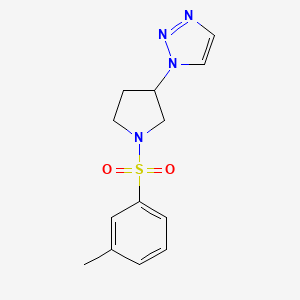

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)

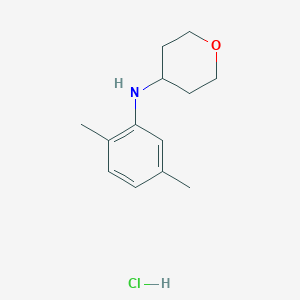

![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)